molecular formula C18H14FNO3 B11388247 6-ethyl-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388247
M. Wt: 311.3 g/mol
InChI Key: MHMMVXWAWGQWGW-UHFFFAOYSA-N
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Description

6-Ethyl-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a 4-oxo-4H-chromene core substituted with an ethyl group at position 6 and a 2-fluorophenyl carboxamide moiety at position 2. Chromene-based compounds are widely studied for their biological activities, including kinase inhibition and anticancer properties. This compound’s structure combines lipophilic (ethyl) and electron-withdrawing (fluorine) groups, which may influence its physicochemical properties and target interactions.

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

6-ethyl-N-(2-fluorophenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14FNO3/c1-2-11-7-8-16-12(9-11)15(21)10-17(23-16)18(22)20-14-6-4-3-5-13(14)19/h3-10H,2H2,1H3,(H,20,22)

InChI Key

MHMMVXWAWGQWGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Pharmacological Activities

    The chromone scaffold, including derivatives like 6-ethyl-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide, has been recognized for various biological activities:

    • Antioxidant Activity : Chromones exhibit significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Studies have demonstrated that derivatives can scavenge free radicals effectively, contributing to their potential in treating conditions like neurodegenerative diseases .
    • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in inflammation. In vitro assays indicate that certain chromone derivatives can reduce COX-2 activity, suggesting their utility in anti-inflammatory therapies .
    • Antimicrobial Properties : Research indicates that chromone derivatives possess antimicrobial activity against various pathogens. The structural features of this compound may enhance its effectiveness against bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatments .
    • Anticancer Potential : The ability of chromone derivatives to induce apoptosis in cancer cells has been explored. Studies suggest that modifications in the chromone structure can lead to increased cytotoxicity against specific cancer cell lines, highlighting the need for further research into their mechanisms of action and therapeutic efficacy .

    Synthetic Methodologies

    The synthesis of this compound typically involves several key steps:

    • Formation of Chromone Core : The initial step often includes the cyclization of appropriate phenolic precursors with α,β-unsaturated carbonyl compounds to form the chromone structure.
    • Substitution Reactions : Subsequent reactions may involve introducing the ethyl group and fluorinated phenyl moiety through nucleophilic substitutions or coupling reactions.
    • Amidation : The final step generally includes the formation of the amide bond between the carboxylic acid and an amine derivative, completing the synthesis of the target compound.

    Case Studies

    Several studies have investigated compounds structurally related to this compound:

    • Antioxidant Evaluation : A study synthesized various chromone derivatives and assessed their antioxidant activities using rat brain homogenates, confirming that structural modifications significantly influence their efficacy .
    • COX Inhibition Studies : Research on related chromone compounds demonstrated varying degrees of COX inhibition, with some derivatives exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib .
    • Antimicrobial Testing : In vitro tests on chromone derivatives indicated substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

    Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains unclear.
    • Further studies are necessary to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    Structural and Functional Comparisons

    The following table summarizes key structural and molecular differences between the target compound and its analogs:

    Compound Name Chromene Substituents Phenyl Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
    6-Ethyl-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide 6-ethyl, 4-oxo 2-fluorophenyl C₁₈H₁₄FNO₃ 311.31 Moderate lipophilicity, hydrogen-bond acceptor (fluorine)
    N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (BH52747) 7,8-dimethyl, 4-oxo 2-fluorophenyl C₁₈H₁₄FNO₃ 311.31 Increased steric bulk (dimethyl), higher lipophilicity
    6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 6-ethyl, 4-oxo 3-(trifluoromethyl)phenyl C₁₉H₁₄F₃NO₃ 377.32 Enhanced electron-withdrawing effects (CF₃), higher molecular weight
    2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 2-oxo, 3-carboxamide 4-sulfamoylphenyl C₁₆H₁₂N₂O₅S 344.34 Strong hydrogen-bond donor (sulfamoyl), polar functional group
    Lufenuron (CGA-184699) Chloro-trifluoromethyl phenoxy 2,6-difluorobenzamide C₁₇H₈Cl₂F₈N₂O₃ 511.15 Insecticidal activity, halogen-rich structure

    Substituent Effects on Physicochemical Properties

    • Ethyl vs. Methyl/CF₃ Groups : The 6-ethyl group in the target compound enhances lipophilicity compared to 7,8-dimethyl analogs (BH52747) but reduces steric hindrance relative to trifluoromethyl derivatives () .
    • Fluorine vs.
    • Trifluoromethyl Impact : The CF₃ group in ’s analog increases electron-withdrawing effects, which may stabilize the chromene core and alter binding affinity in biological systems .

    Hydrogen-Bonding and Crystallinity

    • The target compound’s 2-fluorophenyl group participates in weak C–H···F interactions, whereas sulfamoyl-containing analogs (e.g., compound 12) form robust N–H···O and S–O···H bonds, as predicted by graph-set analysis () .
    • Crystallographic studies using SHELX software () suggest that fluorine substituents may reduce crystal symmetry compared to bulkier groups like CF₃ .

    Biological Activity

    The compound 6-ethyl-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide is part of a class of chromene derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various biological targets, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C16H14FNO3
    • Molecular Weight : 299.29 g/mol
    • CAS Number : 99199-59-4

    The presence of the ethyl and fluorophenyl groups in its structure suggests potential interactions with biological targets, which are crucial for its pharmacological activity.

    Research indicates that chromene derivatives, including this compound, exhibit a range of biological activities through various mechanisms:

    • Enzyme Inhibition :
      • These compounds have been evaluated for their inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibition of these enzymes is significant for treating conditions like Alzheimer's disease.
    • Antioxidant Activity :
      • Chromene derivatives are known to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress . This activity is beneficial in preventing cellular damage associated with various diseases.
    • Anti-inflammatory Effects :
      • The inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX) has been reported, suggesting potential applications in treating inflammatory disorders . The anti-inflammatory properties are vital for managing conditions like arthritis and other chronic inflammatory diseases.

    Biological Activity Data

    The following table summarizes the biological activity data related to this compound and its related compounds:

    Biological ActivityTarget Enzyme/Cell LineIC50 Value (µM)Reference
    AChE InhibitionAcetylcholinesterase15.2 - 34.2
    BChE InhibitionButyrylcholinesterase9.2 - 30.1
    COX-2 InhibitionCyclooxygenase-2Moderate
    LOX InhibitionLipoxygenase (LOX-5 and LOX-15)Moderate
    Antioxidant ActivityDPPH AssayEffective

    Case Studies

    • Neuroprotective Studies :
      A study conducted on the neuroprotective effects of chromene derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of AChE activity, leading to improved cognitive function in animal models .
    • Anti-inflammatory Effects :
      In vitro studies revealed that this compound could effectively inhibit COX enzymes, reducing the production of pro-inflammatory mediators. This suggests its potential use in treating inflammatory diseases such as arthritis .
    • Cytotoxicity Assessments :
      The cytotoxic effects against cancer cell lines were evaluated, showing moderate activity against breast cancer MCF-7 cells. This highlights the potential application of this compound in cancer therapy .

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